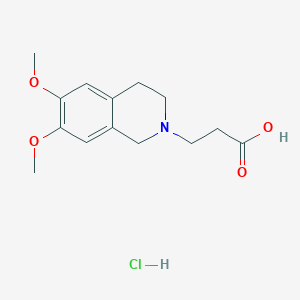
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a compound that belongs to the family of thiadiazole derivatives. These compounds are known for their wide range of applications in medicinal chemistry, primarily due to their diverse biological activities. The presence of thiadiazole, ureido, and nitrophenyl groups in the structure suggests potential utility in various research fields, including pharmacology and synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves a multi-step process. One possible route includes the following steps:
Formation of 1,3,4-thiadiazole core: : Starting with a precursor such as thiosemicarbazide, the 1,3,4-thiadiazole core can be synthesized through cyclization reactions using appropriate reagents.
Attachment of the cyclohexylureido group: : The thiadiazole intermediate is then reacted with cyclohexyl isocyanate to introduce the cyclohexylureido moiety.
Thioether formation: : A thioether linkage is formed by reacting the modified thiadiazole with a suitable thiol compound.
Acetamide formation: : Finally, the acetamide functional group is introduced by reacting the thioether intermediate with an appropriate acetamide derivative, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial synthesis often involves optimization of these steps to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole and thioether moieties, leading to the formation of sulfoxides or sulfones.
Reduction: : The nitrophenyl group can be reduced to an amine, resulting in a derivative with different properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Conditions typically involve strong nucleophiles like alkoxides or amines, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation produces sulfoxides or sulfones.
Reduction yields amine derivatives.
Substitution results in various functionalized derivatives with altered properties.
Applications De Recherche Scientifique
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor for various functional group transformations.
Biology: : Investigated for its potential as a biological probe due to its unique functional groups.
Medicine: : Explored for its pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: : Applied in the development of materials with specific properties, such as corrosion inhibitors or polymer additives.
Mécanisme D'action
The compound's mechanism of action largely depends on its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids are potential targets, influenced by the compound's structure.
Pathways: : Modulates various cellular pathways, such as oxidative stress response or signal transduction, by interacting with specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiadiazole derivatives: : 2-amino-1,3,4-thiadiazole, 2-mercapto-1,3,4-thiadiazole.
Ureido derivatives: : 1-(3,4-dichlorophenyl)-3-cyclohexylurea, 1-(4-chlorophenyl)-3-(3-cyclohexylurea).
Nitrophenyl derivatives: : 4-nitrophenol, 4-nitroaniline.
Uniqueness
This compound's uniqueness lies in the combination of its functional groups, which impart distinct chemical reactivity and biological activity. Its structure allows for multiple interactions with biological targets, making it a versatile compound in research applications.
And there you have it—a comprehensive overview of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, from synthesis to scientific applications. Hope you find this insightful!
Propriétés
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S2/c24-14(18-12-6-8-13(9-7-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,24)(H2,19,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAMETKWTDKNRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2402722.png)
![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)



![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2402734.png)

![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)
